molecular formula C22H17FN4O2S B2721068 2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797028-03-5

2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No. B2721068
CAS RN: 1797028-03-5
M. Wt: 420.46
InChI Key: GVHCKYYOAOPQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, also known as Compound A, is a synthetic compound that has shown promising results in scientific research studies.

Scientific Research Applications

Antiproliferative Activity

A study synthesized pyridine linked thiazole hybrids, demonstrating significant cytotoxic properties against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). These compounds showed promising anticancer activity, particularly against MCF-7 and HepG2 cell lines, suggesting potential applications in cancer therapy (Alaa M. Alqahtani & A. Bayazeed, 2020).

Src Kinase Inhibitory and Anticancer Activities

Another research focused on the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These compounds, particularly the unsubstituted N-benzyl derivative, showed significant inhibition of c-Src kinase and cell proliferation in various human carcinoma cells, highlighting their potential as Src kinase inhibitors with therapeutic applications in cancer treatment (Asal Fallah-Tafti et al., 2011).

Anti-Lung Cancer Activity

Research on fluoro substituted benzo[b]pyran derivatives showed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This suggests the potential use of fluoro-substituted compounds in developing new anticancer agents (A. G. Hammam et al., 2005).

Antimicrobial Activity

A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed these compounds to possess antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, indicating their potential in developing new antimicrobial agents (N. Badiger et al., 2013).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S/c23-16-5-9-19(10-6-16)29-13-21(28)25-17-7-3-15(4-8-17)20-14-30-22(27-20)26-18-2-1-11-24-12-18/h1-12,14H,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHCKYYOAOPQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.